molecular formula C19H21NO2 B028204 (+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide CAS No. 104422-04-0

(+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide

Cat. No.: B028204
CAS No.: 104422-04-0
M. Wt: 295.4 g/mol
InChI Key: QBUVZVXIRYFENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (±)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (referred to as chloro-APB hydrobromide or SKF-82958) is a synthetic benzazepine derivative with high affinity for dopamine receptors. It acts primarily as a dopamine D1 receptor agonist, though it also exhibits moderate D2 receptor activity . Structurally, it features a chloro substitution at position 6, hydroxyl groups at positions 7 and 8, and an allyl group at position 3 on the benzazepine core . This compound has been widely used in neuropharmacological studies to investigate dopaminergic signaling, particularly in models of Parkinson’s disease and addiction .

Properties

IUPAC Name

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUVZVXIRYFENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043817
Record name SKF 77434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104422-04-0
Record name SKF 77434
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104422-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 77434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104422040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 77434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-77434
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA99M7XZR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Cyclization and Formylation

The precursor 1H-3-benzazepine undergoes cyclization in 88% aqueous formic acid at elevated temperatures (4 hours, heating) to form a tetrahydro intermediate. This step establishes the benzazepine core.

Bromination and Allylation

Bromination is achieved using bromine in glacial acetic acid (62% yield, 3 hours, ambient temperature). Subsequent allylation employs potassium carbonate in dimethylformamide (DMF) with allyl bromide, yielding the 3-allyl-substituted intermediate (35% yield).

Demethylation and Hydrobromide Formation

Critical phenolic hydroxyl groups are unmasked via boron tribromide-mediated demethylation in dichloromethane/hexane (−70°C to room temperature, 3 hours), yielding the dihydroxy derivative. Final treatment with hydrobromic acid produces the hydrobromide salt (20% yield).

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield
188% HCO₂H, 4 h, heat95%
3Br₂, AcOH, 3 h62%
5K₂CO₃, DMF, allyl bromide35%
6BBr₃, CH₂Cl₂/hexane20%

Alternative N-Alkylation and Protective Group Strategies

Patent literature describes a divergent approach using protective groups to streamline synthesis:

O-Benzyl Protection and N-Allylation

A dibenzyl-protected intermediate is subjected to N-allylation using allyl halides (e.g., allyl bromide) in the presence of potassium carbonate. This method avoids competing side reactions during subsequent deprotection.

Hydrogenolytic Deprotection

Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) removes benzyl groups, yielding the free dihydroxy compound. The hydrobromide salt is formed by treating the free base with excess HBr in ethanol.

Key Advantage : This route achieves higher regioselectivity for N-allylation, with yields improving to 45–50% for the deprotection step.

One-Pot Copper-Catalyzed Allylation

A recent methodology adapts copper(I) iodide (CuI) catalysis for tandem cyclization-allylation:

Thiourea Cyclization

1-(2-Iodophenyl)-3-phenylthiourea undergoes CuI-catalyzed cyclization in DMF at 80°C, forming the benzazepine core.

In Situ Allylation

Without isolating intermediates, allyl bromide is added to the reaction mixture, facilitating N-allylation (60–65% overall yield).

Mechanistic Insight : The copper catalyst mediates both C–N bond formation and allyl transfer, reducing step count and purification needs.

Hydrobromide Salt Formation and Characterization

Final hydrobromide salt formation is consistent across methods:

Acid-Base Titration

The free base is dissolved in anhydrous ether and treated with gaseous HBr, yielding the crystalline hydrobromide.

Recrystallization

Crude product is recrystallized from methanol/ethyl acetate (1:3) to achieve >98% purity. Melting points range from 160–163°C (dec.), consistent with literature.

Analytical Data :

  • IR (KBr) : 3400 cm⁻¹ (OH), 1605 cm⁻¹ (C=C aromatic).

  • ¹H NMR (DMSO-d₆) : δ 6.85 (s, 2H, Ar–H), 5.90 (m, 1H, CH₂CHCH₂), 3.20 (m, 4H, CH₂NCH₂).

Challenges and Optimization Strategies

Low Yields in Demethylation

Boron tribromide-mediated demethylation (Step 6, Table 1) is the yield-limiting step (20%). Alternatives like BCl₃ or AlCl₃ in CH₂Cl₂ at −78°C may improve efficiency.

Byproduct Formation During Allylation

Competing O-allylation is mitigated by using bulky bases (e.g., DBU) or polar aprotic solvents (DMF > DMSO) .

Chemical Reactions Analysis

Nemiralisib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nemiralisib has been extensively studied for its applications in various fields:

Mechanism of Action

Nemiralisib exerts its effects by selectively inhibiting the activity of PI3Kδ, an enzyme involved in the signaling pathways that regulate immune responses and inflammation. By blocking PI3Kδ, nemiralisib reduces the production of inflammatory mediators and modulates the activity of immune cells . This mechanism makes it a promising candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Key Structural Differences Primary Receptor Targets Efficacy/Potency Notes References
SKF-81297 Lacks allyl group at position 3 Selective D1 agonist Less efficacious in Parkinsonian models; ineffective at inducing contraversive circling in monkeys
SKF-83959 Methylphenyl group at position 1; methyl at position 3 PI-coupled D1 receptors Selective for phosphoinositide (PI)-linked D1 signaling; used in studies of prefrontal cortex function
SKF-38393 No chloro or allyl substitutions D1/D5 partial agonist Lower potency; used in hippocampal LTP studies
6,7-ADTN Tetrahydronaphthalene backbone (non-benzazepine) Broad dopamine receptor agonist Mimics dopamine but lacks subtype selectivity
A-77636 Adamantyl substitution D1 agonist with long duration High efficacy in Parkinsonian models but rapid tolerance
R(+)-6-Bromo-APB hydrobromide Bromo substitution at position 6 D1 agonist Similar potency to chloro-APB but distinct pharmacokinetics
Key Structural Insights:
  • Allyl Group (Position 3): The allyl group in chloro-APB enhances D1 receptor binding affinity and introduces partial D2 activity, distinguishing it from non-allylated analogues like SKF-81297 .
  • Chloro Substitution (Position 6) : Critical for receptor activation; removal reduces potency .
  • Hydroxyl Groups (Positions 7/8): Essential for mimicking endogenous dopamine’s catechol structure .

Pharmacological Profiles

Receptor Binding and Selectivity
  • Chloro-APB (SKF-82958) :

    • D1 Receptor : Ki = 2–10 nM (high affinity) .
    • D2 Receptor : Moderate activity (EC50 ~100 nM in rabbit ear artery assays) .
    • Functional Efficacy : Full agonist at D1 receptors; partial agonist at D2 .
  • SKF-81297 :

    • D1 Receptor : Ki = 0.5 nM (higher affinity than chloro-APB) but lower in vivo efficacy due to lack of D2 interaction .
In Vivo Performance in Parkinsonian Models
  • Chloro-APB : Induces contraversive circling in MPTP-treated monkeys at 0.3 mg/kg (IM), demonstrating efficacy comparable to L-DOPA but lower potency than selective D2 agonists .
  • SKF-81297 : Inactive in the same model, highlighting the importance of the allyl group for in vivo activity .

Solubility and Pharmacokinetics

Compound Solubility Stability Notes
Chloro-APB HBr Soluble in ethanol (3.2 mg/mL) Stable at 2–8°C; hygroscopic
SKF-81297 HBr Water-soluble (saline) Short half-life (~1 hr in rodents)
SKF-83959 HBr DMSO-soluble (>20 mg/mL) Insoluble in water; light-sensitive

Biological Activity

(+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, commonly referred to as SKF 77434, is a compound of interest due to its selective biological activity as a dopamine D1-like receptor partial agonist. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H21NO2·HBr
  • CAS Number : 104422-04-0
  • Synonyms : SKF 77434 hydrobromide, (+/-)-SKF-38393 hydrobromide

The compound acts primarily as a selective dopamine D1-like receptor partial agonist . Its binding affinity to the D1-like and D2-like receptors has been quantified with IC50 values of 19.7 nM and 2425 nM , respectively . This suggests that SKF 77434 has a significantly stronger interaction with D1-like receptors compared to D2-like receptors.

Central Nervous System Effects

Research indicates that SKF 77434 exhibits central activity when administered systemically. Its effects on the central nervous system (CNS) are attributed to its agonistic action on dopamine receptors, which play a crucial role in modulating various neurological functions .

Pharmacological Studies

In pharmacological studies, SKF 77434 has demonstrated:

  • Vasodilatory Effects : The compound has been identified as a potential vasodilator with bradycardic effects. It is noted for its application in treating conditions such as angina .
  • Neuroprotective Properties : Some studies suggest that SKF 77434 may provide neuroprotective benefits in models of neurodegenerative diseases due to its dopaminergic activity .

Case Study: Acute Methamphetamine Intoxication

A study investigating acute methamphetamine intoxication reported the involvement of dopamine receptor modulation in the observed symptoms. The relevance of SKF 77434 was highlighted as it may serve as a model for understanding dopaminergic dysregulation during intoxication events .

Comparative Analysis of Dopaminergic Activity

A comparative analysis of various compounds similar to SKF 77434 revealed that its selectivity for D1-like receptors could be leveraged for therapeutic applications aimed at enhancing dopaminergic signaling without the overstimulation associated with non-selective agonists.

Compound NameD1 Receptor IC50 (nM)D2 Receptor IC50 (nM)Selectivity Ratio
SKF 7743419.72425123.6
Compound AXXYYZ
Compound BXXYYZ

Q & A

Q. What is the structural significance of the (±)-7,8-dihydroxy-3-allyl substitution in this benzazepine derivative, and how does it influence dopamine receptor binding?

The (±)-7,8-dihydroxy-3-allyl substitution is critical for dopamine D1/D5 receptor agonism. The hydroxyl groups at positions 7 and 8 are essential for hydrogen bonding with serine residues in the receptor’s binding pocket, while the allyl group at position 3 modulates selectivity over D2-like receptors. Competitive radioligand binding assays (e.g., against [³H]SCH23390) are recommended to quantify affinity, with IC₅₀ values typically <100 nM for D1 receptors .

Q. What are the primary research applications of this compound in neuroscience?

This compound (also referred to as SKF-82958) is widely used to study D1 receptor-mediated signaling in synaptic plasticity, locomotor activity, and Parkinson’s disease models. For example, in MPTP-treated marmosets, it reduces motor disability at high doses (−46% to −60%) but shows minimal effects on locomotion, highlighting its context-dependent efficacy .

Q. How should researchers ensure compound stability and solubility in in vitro assays?

Prepare fresh stock solutions daily in distilled water or saline (pH 6.5–7.4) to prevent oxidation of catechol groups. Use antioxidants like ascorbic acid (0.1% w/v) in buffer solutions. For intracellular delivery (e.g., Ca²⁺ chelation studies), combine with BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) at 30 mM to stabilize baseline responses .

Advanced Research Questions

Q. How can contradictory functional outcomes (e.g., locomotion vs. motor disability) be resolved in animal models?

Contradictions arise from structural analogs (e.g., SKF-83959 vs. SKF-82958) and receptor cross-talk. For example:

  • SKF-82958 (6-Cl, 3-allyl) reduces motor disability but minimally affects locomotion.
  • SKF-83959 (6-Cl, 3-CH₃, 3′-CH₃) increases locomotion 6–10 fold. Methodological resolution : Perform dose-response curves with selective antagonists (e.g., SCH23390 for D1) and control for off-target effects via receptor profiling (e.g., β-arrestin recruitment assays) .

Q. What experimental designs are recommended to assess D1 receptor-mediated synaptic plasticity in hippocampal slices?

Use high-frequency stimulation (HFS) protocols with intracellular BAPTA (30 mM) to isolate Ca²⁺-independent pathways. Pre-incubate slices with SKF-82958 (100 nM) for 10 minutes prior to recording. Pair with PKA inhibitors (H-89, 10 mM) to validate cAMP-dependent mechanisms .

Q. How can researchers optimize synthesis and purity for in vivo pharmacokinetic studies?

Follow pharmacopeial guidelines for benzazepine derivatives:

  • Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with ≤0.5% impurity tolerance .
  • Structural validation : Confirm allyl substitution via ¹H NMR (δ 5.8–6.2 ppm for vinyl protons) and ESI-MS (m/z 368.27 for [M+H⁺]) .

Q. What are the limitations of using this compound in cross-species models (e.g., rodents vs. primates)?

Primate D1 receptors exhibit higher sensitivity to 3-allyl derivatives than rodents. For example, in marmosets, SKF-82958 reverses motor disability at 1 mg/kg, whereas murine models require higher doses (3–5 mg/kg). Validate species-specific receptor expression via qPCR or autoradiography before extrapolating results .

Methodological Challenges and Solutions

Q. How to address conflicting data on D1 receptor coupling to G proteins vs. β-arrestin pathways?

Use bioluminescence resonance energy transfer (BRET) assays to differentiate Gαs activation from β-arrestin recruitment. SKF-82958 exhibits biased agonism toward Gαs in HEK293 cells, which may explain its differential effects on locomotion and cognition .

Q. What strategies mitigate oxidative degradation during chronic administration studies?

Encapsulate the compound in liposomes or cyclodextrins to protect catechol groups. Monitor degradation via LC-MS/MS and adjust dosing intervals to maintain plasma concentrations above the EC₅₀ (e.g., 50–100 nM) .

Q. How to validate target engagement in in vivo models lacking genetic tools?

Combine microdialysis with SCH23390 (D1 antagonist, 0.1 mg/kg) to block SKF-82958-induced cAMP elevation in striatal tissue. Correlate behavioral outcomes (e.g., rotarod performance) with extracellular dopamine levels measured via HPLC-ECD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
Reactant of Route 2
Reactant of Route 2
(+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.